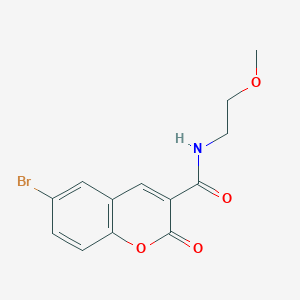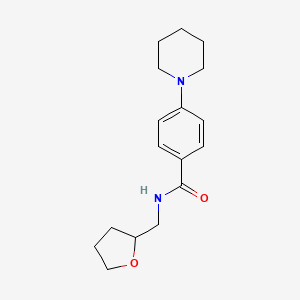
6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related chromene compounds often involves multi-step organic reactions that can include cyclization, bromination, and functional group transformations. For instance, the synthesis of potent GPR35 agonists involved bromo-substituted chromene derivatives, highlighting the strategic introduction of bromo groups in the chromene core for biological activity enhancement (Thimm et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of chromene derivatives is crucial for understanding their physicochemical properties and biological activities. X-ray crystallography provides detailed insights into their conformation and interactions. For example, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate was determined by X-ray crystallography, revealing its molecular geometry and potential for forming supramolecular structures (Kirillov et al., 2015).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, reflecting their chemical reactivity and potential for modification. For instance, the Reformatsky reaction with methyl α-bromoisobutyrate and chromene-3-carboxylates highlights the versatility of chromene derivatives in organic synthesis, enabling the construction of complex molecules (Shchepin et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for the development of chromene-based compounds. The crystal structures of chromene derivatives often reveal their propensity for forming dimers and the nature of their intermolecular interactions, which are critical for understanding their solid-state properties and reactivity (Santos‐Contreras et al., 2007).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents on the chromene core can significantly affect their reactivity patterns and interactions with biological targets (Doshi et al., 2006).
Scientific Research Applications
Receptor Binding Studies
Compounds structurally related to 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide have been employed in studies to understand the interaction with specific receptors like GPR35. For instance, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and its derivatives have demonstrated potent and selective agonistic activity towards GPR35, suggesting their potential in elucidating the receptor's physiological and pathological roles, as well as their possible therapeutic implications (Thimm et al., 2013), (Funke et al., 2013).
Synthesis and Fluorescence Studies
The synthesis of benzo[c]coumarin carboxylic acids and their fluorescence properties have been explored, providing insights into their applications in materials science and potentially in bioimaging. Compounds like 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid and related molecules exhibit excellent fluorescence in both solution and solid states, which could be leveraged for various scientific applications (Shi et al., 2017).
Medicinal Chemistry and Therapeutic Potential
Several studies have synthesized and evaluated chromenone derivatives linked to different ring systems for their biological activities, including anti-ChE (cholinesterase inhibitor) activity, which is relevant for diseases like Alzheimer's. Compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have shown promising anti-acetylcholinesterase activity, suggesting potential therapeutic applications (Saeedi et al., 2017).
Antitumor Agents
Compounds similar to 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide have been investigated for their antitumor properties. For example, derivatives like 6-bromo-8-ethoxy-3-nitro-2H-chromene have shown potent antiproliferative activities against various tumor cell lines, highlighting their potential as antitumor agents (Yin et al., 2013).
properties
IUPAC Name |
6-bromo-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-18-5-4-15-12(16)10-7-8-6-9(14)2-3-11(8)19-13(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRRAYQRJFSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4615768.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4615782.png)
![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)
![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)
![4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B4615788.png)
![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)

![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
